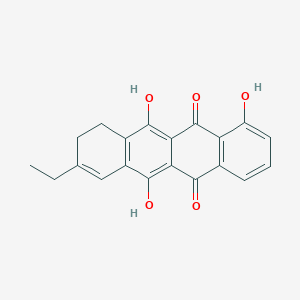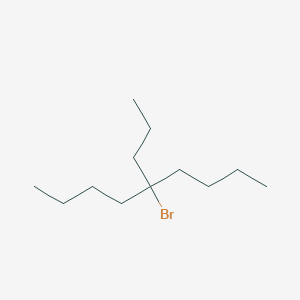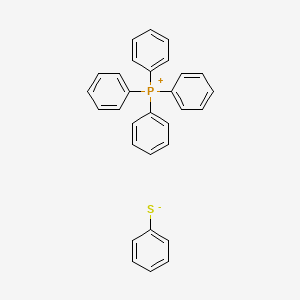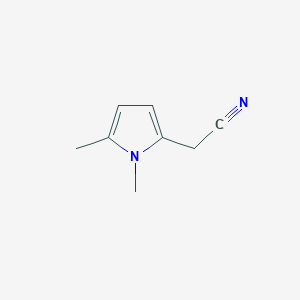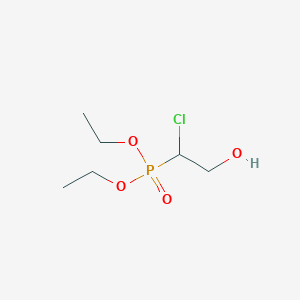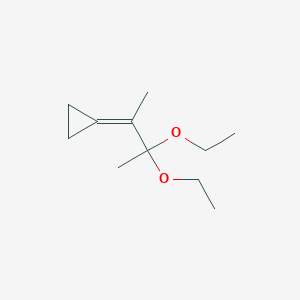
(3,3-Diethoxybutan-2-ylidene)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Diethoxybutan-2-ylidene)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a diethoxybutan-2-ylidene substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutan-2-ylidene)cyclopropane can be achieved through various synthetic routes. One common method involves the reaction of an alkene with a carbene or carbenoid. Carbenes are highly reactive species that can add to the double bond of an alkene to form a cyclopropane ring. For example, the reaction of diiodomethane (CH2I2) with zinc-copper couple (Zn-Cu) in the presence of an alkene can produce the desired cyclopropane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3,3-Diethoxybutan-2-ylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
(3,3-Diethoxybutan-2-ylidene)cyclopropane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Diethoxybutan-2-ylidene)cyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is highly strained, making it reactive and capable of undergoing various chemical transformations. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways .
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(3,3-Diethoxybutan-2-ylidene)cyclopropane is unique due to its specific substituents and the presence of a highly strained cyclopropane ring. This makes it more reactive compared to larger cycloalkanes like cyclobutane and cyclopentane. The diethoxybutan-2-ylidene group also imparts distinct chemical properties and reactivity to the compound .
特性
CAS番号 |
65234-86-8 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
3,3-diethoxybutan-2-ylidenecyclopropane |
InChI |
InChI=1S/C11H20O2/c1-5-12-11(4,13-6-2)9(3)10-7-8-10/h5-8H2,1-4H3 |
InChIキー |
RUFGIKAXBLFCNM-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)(C(=C1CC1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




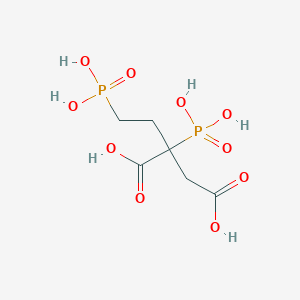
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
